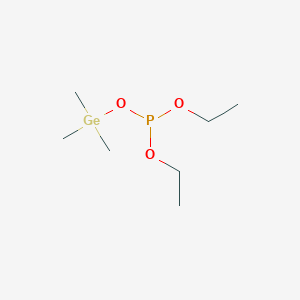
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is an organophosphorus compound that contains both germanium and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane typically involves the reaction of germanium and phosphorus precursors under controlled conditions. One common method involves the reaction of a germanium halide with a phosphorus-containing ligand in the presence of an ethoxy group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of germanium and phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide and phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane involves its interaction with molecular targets through its germanium and phosphorus centers. These interactions can lead to the formation of coordination complexes and the modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dioxa-4-phospha-2-silaheptan-7-oic acid: Contains silicon instead of germanium.
4-Ethoxy-2,2-dimethyl-4-phenyl-3,5-dioxa-2,4-disilaheptane: Contains silicon and phenyl groups.
Uniqueness
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is unique due to the presence of both germanium and phosphorus atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
57006-88-9 |
|---|---|
Molekularformel |
C7H19GeO3P |
Molekulargewicht |
254.83 g/mol |
IUPAC-Name |
diethyl trimethylgermyl phosphite |
InChI |
InChI=1S/C7H19GeO3P/c1-6-9-12(10-7-2)11-8(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
QUCADXKCHUVUEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC)O[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




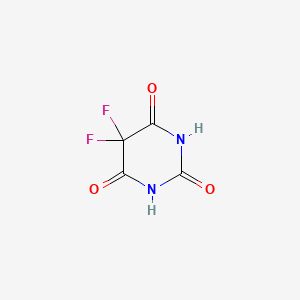
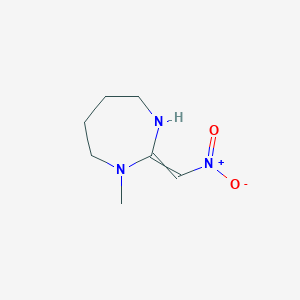
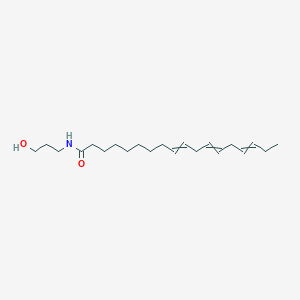
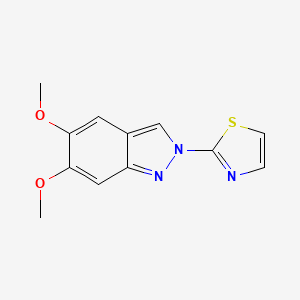
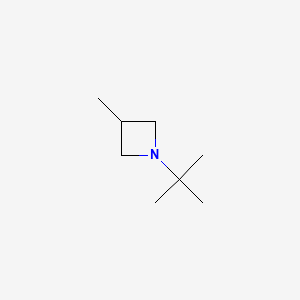
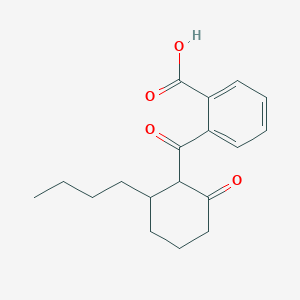
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
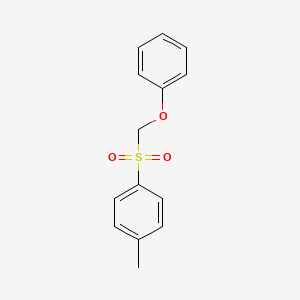
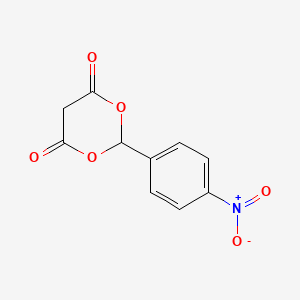
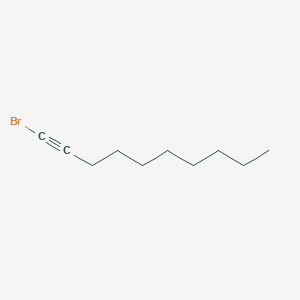
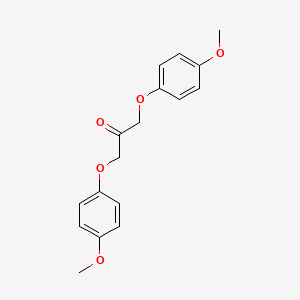
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
